molecular formula C12H16N2O2 B111433 (S)-1-Cbz-3-Aminopyrrolidine CAS No. 122536-72-5

(S)-1-Cbz-3-Aminopyrrolidine

Cat. No. B111433
M. Wt: 220.27 g/mol
InChI Key: FPXJNSKAXZNWMQ-NSHDSACASA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, etc .

Scientific Research Applications

  • Enhancement in Kinetic Resolutions : The kinetic resolution of 3-aminopyrrolidine is significantly facilitated by applying a protecting group concept. Using 1-N-Cbz-protected 3-aminopyrrolidine results in a resolution with over 99% enantiomeric excess (ee) at 50% conversion. The reaction rate is up to 50 times higher with protected substrates, and enantioselectivity remarkably increases compared to unprotected substrates (Höhne, Robins, & Bornscheuer, 2008).

  • Chemoenzymatic Synthesis : This compound is utilized in the chemoenzymatic synthesis of orthogonally protected trans-3-amino-4-hydroxypyrrolidines. Such syntheses are important for creating various pharmaceutical compounds, and the resolution of racemic compounds using this method often results in high enantiomeric excesses (Rodríguez-Rodríguez et al., 2013).

  • Synthesis of Antitumor Agents : Research shows that (S)-1-Cbz-3-Aminopyrrolidine is used in the synthesis of certain antitumor agents. Specifically, modifications of the core ring structure of related compounds have led to the discovery of derivatives with moderate cytotoxic activity against various tumor cell lines (Tomita et al., 2002).

  • Biomedical Material Development : In biomedical applications, lysine-derived polyesters bearing pendant carbobenzyloxy (Cbz)-protected amino groups, which can be obtained from (S)-1-Cbz-3-Aminopyrrolidine, have been developed for potential use in biomedical applications. These polyesters exhibit excellent cell compatibility and a tunable glass transition temperature, showing promise in the field of biomaterials (Chen et al., 2014).

  • Asymmetric Syntheses : The compound has been employed in the efficient asymmetric syntheses of pharmaceutical agents. For example, the S-(+) enantiomer of a quinolonecarboxylic acid class antibacterial agent has been synthesized using this compound, showing significantly better activity than its R-(-) enantiomer (Rosen et al., 1988).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound, including toxicity, flammability, environmental impact, etc .

Future Directions

This involves predicting or discussing potential future research directions or applications of the compound .

properties

IUPAC Name

benzyl (3S)-3-aminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXJNSKAXZNWMQ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364012
Record name (S)-1-Cbz-3-Aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Cbz-3-Aminopyrrolidine

CAS RN

122536-72-5
Record name (S)-1-Cbz-3-Aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122536-72-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 3.21 g 3-tert-butoxycarbonylamino-pyrrolidine-1-carboxylic acid benzyl ester in 40 ml dichloromethane were added 13 ml TFA. After 16 h the solution was evaporated to give the crude hydrotrifluoroacetate. Yield: 3.20 g.
Quantity
3.21 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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